

Application Note: Analytical Strategies for 8-Methoxy-2-propyl-4-quinolinol Detection

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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

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Executive Summary

8-Methoxy-2-propyl-4-quinolinol (CAS: 1070879-91-2; MW: 217.^[1]^[2]26) is a lipophilic quinolone analog.^[1] Structurally related to the Pseudomonas Quinolone Signal (PQS), it presents unique analytical challenges due to its amphoteric nature, potential for tautomerism (4-quinolinol

4-quinolinone), and tendency to chelate divalent cations.^[1]

This guide details a robust LC-MS/MS and HPLC-Fluorescence workflow for its detection in biological matrices (Plasma, Bacterial Culture Media). We prioritize Liquid-Liquid Extraction (LLE) for maximum recovery and Reverse-Phase Chromatography on C18 columns with end-capping to minimize peak tailing.

Physicochemical Profile & Analytical Implications

Understanding the molecule is the first step to successful separation.^[1]

Property	Value / Characteristic	Analytical Impact
Molecular Weight	217.26 g/mol	Monoisotopic Mass: 217.[1] [2]11. Target [M+H] ⁺ = 218.1. [1]
LogP (Predicted)	~2.5 - 3.2	Moderately lipophilic.[1][2] Retains well on C18; requires high % organic eluent.
pKa	Basic N: ~4-5; Acidic OH: ~10-11	Amphoteric.[1][2] pH control is critical. Acidic mobile phase (pH < 3) ensures protonation for MS sensitivity.[1]
Solubility	DMSO, Methanol, Chloroform	Stock solutions should be prepared in DMSO or Methanol.[1] Avoid pure water.
UV/Fluorescence	~250, 315 nm	Strong native fluorescence (Ex: 315 nm, Em: ~410 nm) allows for sensitive HPLC-FLD detection.[1]

Sample Preparation Protocols

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to remove matrix interferences (phospholipids) that suppress ionization in MS.[1]

Protocol A: Extraction from Plasma (High Sensitivity)

Reagents: Ethyl Acetate (EtOAc), 0.1% Formic Acid in Water.[1]

- Aliquot: Transfer 100 μ L of plasma into a 1.5 mL centrifuge tube.
- Internal Standard (IS): Add 10 μ L of deuterated quinolone (e.g., PQS-d4 or Ciprofloxacin-d8) at 1 μ g/mL. Vortex for 10 sec.
- Extraction: Add 500 μ L of acidified Ethyl Acetate (0.1% acetic acid).

- Why Acidified? Acidification suppresses the ionization of the phenolic -OH and protonates the nitrogen, but in LLE, neutral species often extract better.[1] However, for quinolones, preventing chelation and ensuring consistent speciation is key. Acidified EtOAc often improves recovery by disrupting protein binding.[1]
- Agitation: Vortex vigorously for 5 minutes or shake at 1200 rpm.
- Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Concentration: Transfer the supernatant (organic layer) to a fresh glass vial. Evaporate to dryness under nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to HPLC vial.

Protocol B: Direct Injection from Bacterial Media (Screening)

- Clarification: Centrifuge culture media at 10,000 x g for 10 mins.
- Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
- Dilution: Dilute 1:1 with Methanol (to prevent adsorption to the vial).
- Injection: Inject directly (suitable for HPLC-UV/FLD; use Protocol A for MS to avoid salt buildup).

Instrumental Methodologies

Method 1: UHPLC-MS/MS (Quantitative Gold Standard)

System: Agilent 6400 Series / Sciex Triple Quad / Waters Xevo TQ-S Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1][2]

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
- Mobile Phase A: Water + 0.1% Formic Acid.[1]

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.[1]
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% B	Event
0.00	10	Initial Hold
1.00	10	Desalting
4.00	95	Elution of Analyte
5.00	95	Wash
5.10	10	Re-equilibration

| 7.00 | 10 | End |[1][2]

MS/MS Transitions (MRM):

- Precursor Ion: 218.1 [M+H]⁺
- Quantifier Product: 176.1 (Loss of propyl chain [-42 Da]) [Predicted]
- Qualifier Product: 161.1 (Loss of propyl + methyl) [Predicted]
- Collision Energy (CE): Optimization required (Start at 20 eV, ramp ±10 eV).

Method 2: HPLC-Fluorescence (Cost-Effective Alternative)

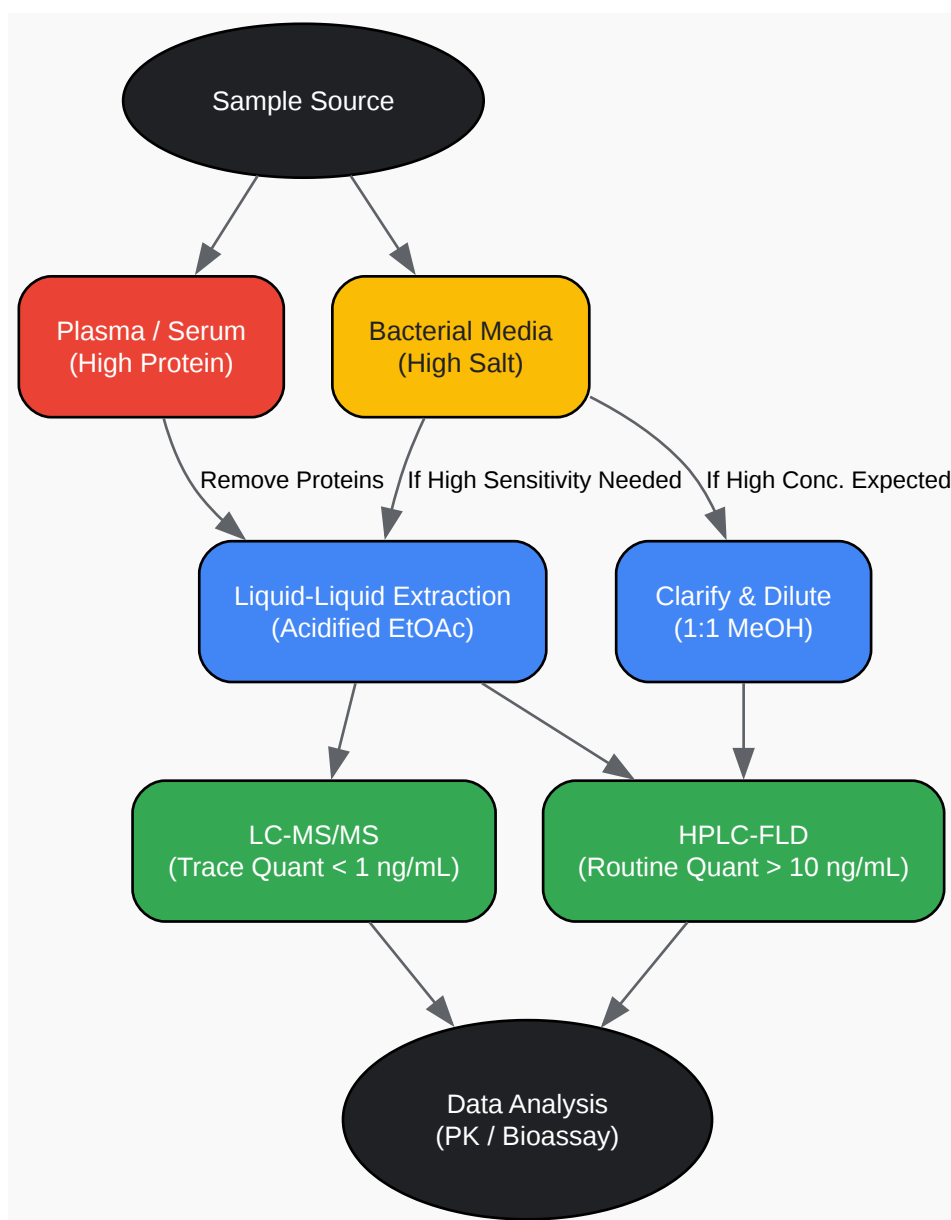
System: Standard HPLC with FLD (e.g., Agilent 1260 Infinity).[1][2]

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]
- Mobile Phase: Isocratic 60% Phosphate Buffer (20 mM, pH 3.0) / 40% Acetonitrile.

- Note: Low pH suppresses silanol activity and stabilizes fluorescence.
- Flow Rate: 1.0 mL/min.[1][3]
- Detection: Excitation: 315 nm | Emission: 415 nm.
- Retention Time: ~5-7 minutes.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate extraction and detection method based on sample type and sensitivity needs.



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Caption: Decision tree for **8-Methoxy-2-propyl-4-quinolinol** analysis, optimizing for matrix complexity and sensitivity.

Method Validation Parameters (Self-Validating System)

To ensure the trustworthiness of your data, perform the following validation steps as per ICH M10 guidelines.

- Linearity: Construct a 6-point calibration curve (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).
must be > 0.99.[1]
- Recovery: Spike blank plasma at Low, Medium, and High QC levels. Compare peak area of extracted samples vs. post-extraction spiked samples. Target: > 80%.
- Matrix Effect (ME): Calculate $ME\% = (\text{Area_post_extraction_spike} / \text{Area_neat_standard}) \times 100$. [1]
 - Acceptance: 85-115%. [1][2] If ME < 85% (suppression), switch to Protocol A (LLE) or use a Deuterated Internal Standard.
- Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). [1] Peak area in blank should be < 20% of the LLOQ. [1]

Troubleshooting & Optimization

- Peak Tailing: Quinolines interact with free silanols on silica columns.
 - Solution: Ensure the column is "End-capped" (e.g., BEH or Eclipse Plus). Add 10 mM Ammonium Formate to the aqueous mobile phase to compete for silanol sites. [1]
- Low Sensitivity: [1]
 - Solution: Check pH. Quinolones must be protonated for ESI+. Ensure mobile phase pH is < 4.0. [1]

- Metal Contamination: Quinolines chelate iron (Fe^{3+}) in stainless steel LC systems, causing peak broadening.[1]
 - Solution: Add 5 μM EDTA to mobile phase A or use a PEEK-lined column/system if available.[1][2]

References

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Disclaimer: This protocol is intended for Research Use Only (RUO). Users should perform their own validation before applying this method to clinical samples.

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Sources

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